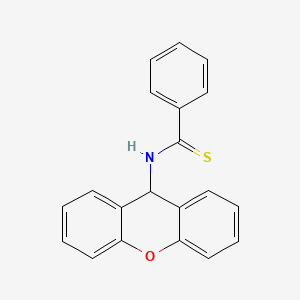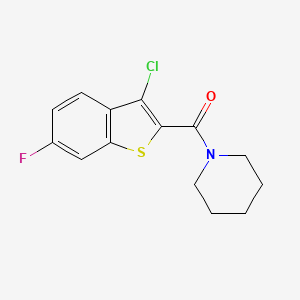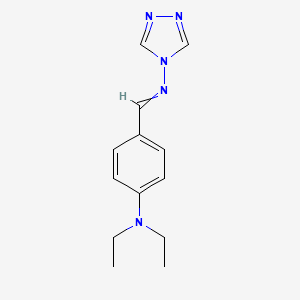
N'-(3-hydroxy-4-nitrobenzylidene)-2-pyridinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-hydroxy-4-nitrobenzylidene)-2-pyridinecarbohydrazide is a useful research compound. Its molecular formula is C13H10N4O4 and its molecular weight is 286.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.07020481 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Material Science and Sensor Development
One prominent application area for derivatives of nitrobenzylidene compounds is in the development of materials and sensors. For example, (E)-N′-Nitrobenzylidene-benzenesulfonohydrazide (NBBSH) derivatives have been explored for their potential in detecting heavy metal ions like mercury (Hg2+), by fabricating sensitive and selective sensors on a glassy carbon electrode. These sensors demonstrated enhanced chemical performances, including higher sensitivity and long-term stability, making them viable for environmental monitoring and safety assessments Hussain et al., 2017.
Biochemical Applications
Derivatives related to N'-(3-hydroxy-4-nitrobenzylidene)-2-pyridinecarbohydrazide also find applications in biochemistry, notably in the synthesis of biomolecules and the study of biochemical processes. For instance, the o-nitrobenzyl group has been utilized as a photosensitive protective group in ribooligonucleotide synthesis, allowing selective deprotection under mild conditions. This approach is significant for constructing RNA molecules with specific sequences for research and therapeutic purposes Ohtsuka et al., 1974.
Corrosion Inhibition
Nitrobenzylidene derivatives have shown potential as corrosion inhibitors, which is crucial for protecting metals against degradation in aggressive environments. For example, Schiff’s base of pyridyl substituted triazoles, including nitrobenzylidene groups, demonstrated effective corrosion inhibition for mild steel in hydrochloric acid solution. Such compounds can form protective layers on metal surfaces, significantly reducing corrosion rates and extending the lifespan of metal components in industrial applications Ansari et al., 2014.
Antimicrobial and Anticancer Research
Furthermore, nitrobenzylidene derivatives are explored for their antimicrobial and anticancer properties. Compounds like N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine have been tested as inhibitors for carbon steel corrosion but also imply potential biochemical activities due to their structural features. Such compounds can interact with biological targets, offering a pathway for developing new therapeutic agents Iroha et al., 2021.
Mecanismo De Acción
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The presence of a nitro group suggests it might have antimicrobial activity, as many nitro-containing drugs are used for this purpose .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-12-7-9(4-5-11(12)17(20)21)8-15-16-13(19)10-3-1-2-6-14-10/h1-8,18H,(H,16,19)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOJHKFLDYAHNC-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-1-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5552373.png)

![Ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B5552402.png)
![2-[2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B5552409.png)
![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)
![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5552419.png)




![2-[3-(METHOXYMETHYL)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5552475.png)
![2-{3-[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5552482.png)
